molecular formula C14H20N2O4S B2526646 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide CAS No. 922007-92-9

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide

Cat. No.: B2526646
CAS No.: 922007-92-9
M. Wt: 312.38
InChI Key: LCVFKDWORTUJCZ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For instance, the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has shown significant cytotoxic activity against human cell lines, including lung and liver carcinoma cells, as well as potent antimicrobial activity (Shimaa M. Abd El-Gilil, 2019). Additionally, the application of biocatalysis in drug metabolism has been demonstrated to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial systems, indicating the role of these compounds in enhancing receptor activities (M. Zmijewski et al., 2006).

Carbonic Anhydrase Inhibition Research on primary sulfonamide groups has shown their utility in facilitating ring-forming cascades leading to the synthesis of [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds exhibit strong inhibition of human carbonic anhydrases, highlighting their therapeutic potential (A. Sapegin et al., 2018).

Novel Sulfonamide Derivatives for Drug Design Further exploration into sulfonamide chemistry has led to the development of novel strategies for constructing privileged tricyclic scaffolds, such as dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides. These scaffolds are crucial for drug design, offering new avenues for therapeutic intervention (A. Sapegin et al., 2016).

Antibacterial Applications Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity. These efforts aim at developing effective antibacterial agents to combat various bacterial infections, underscoring the potential of sulfonamide derivatives in addressing antimicrobial resistance (M. E. Azab et al., 2013).

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-4-16-7-8-20-13-6-5-11(9-12(13)14(16)17)15-21(18,19)10(2)3/h5-6,9-10,15H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVFKDWORTUJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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